molecular formula C14H16ClN3O2 B6700625 N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-methylpyrazole-3-carboxamide

N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-methylpyrazole-3-carboxamide

Cat. No.: B6700625
M. Wt: 293.75 g/mol
InChI Key: LTKFXBYRNRWLOR-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-methylpyrazole-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a chlorophenyl group, a methoxyethyl chain, and a carboxamide group

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-18-13(7-8-16-18)14(19)17-12(9-20-2)10-3-5-11(15)6-4-10/h3-8,12H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKFXBYRNRWLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC(COC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-methylpyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-diketone or an equivalent compound under acidic or basic conditions to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then functionalized with a chlorophenyl group through electrophilic aromatic substitution, using reagents such as chlorobenzene and a suitable catalyst.

    Methoxyethyl Chain Addition:

    Carboxamide Formation: Finally, the carboxamide group is introduced via an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-methylpyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-methylpyrazole-3-carboxamide exerts its effects depends on its interaction with molecular targets. It may bind to specific proteins or enzymes, altering their activity and leading to biological effects. The exact pathways involved can vary based on the context of its use, such as inhibiting a particular enzyme in a disease pathway or interacting with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-chlorophenyl)-2-ethyl]-2-methylpyrazole-3-carboxamide: Similar structure but lacks the methoxy group.

    N-[1-(4-bromophenyl)-2-methoxyethyl]-2-methylpyrazole-3-carboxamide: Bromine replaces chlorine, potentially altering reactivity and biological activity.

    N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-ethylpyrazole-3-carboxamide: Variation in the alkyl chain length.

Uniqueness

N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-methylpyrazole-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxyethyl chain and the chlorophenyl group can influence its reactivity and interactions with biological targets, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

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